molecular formula C14H24O3 B11959100 Cyclohexyl (cyclohexyloxy)acetate CAS No. 51122-93-1

Cyclohexyl (cyclohexyloxy)acetate

Cat. No.: B11959100
CAS No.: 51122-93-1
M. Wt: 240.34 g/mol
InChI Key: ZXLJTSMVNBLQBX-UHFFFAOYSA-N
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Description

Cyclohexyl (cyclohexyloxy)acetate is an organic compound with the molecular formula C14H24O3. It is an ester formed from cyclohexanol and cyclohexyloxyacetic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl (cyclohexyloxy)acetate can be synthesized through the esterification of cyclohexanol with cyclohexyloxyacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters, such as temperature and pressure, can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl (cyclohexyloxy)acetate undergoes various chemical reactions, including:

    Hydrogenation: The compound can be hydrogenated to produce cyclohexanol and cyclohexyloxyethanol.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield cyclohexanol and cyclohexyloxyacetic acid.

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

Major Products Formed

    Hydrogenation: Cyclohexanol and cyclohexyloxyethanol.

    Hydrolysis: Cyclohexanol and cyclohexyloxyacetic acid.

    Oxidation: Corresponding ketones or carboxylic acids.

Scientific Research Applications

Cyclohexyl (cyclohexyloxy)acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexyl (cyclohexyloxy)acetate involves its interaction with specific molecular targets and pathways. For example, in hydrogenation reactions, the compound interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the ester bond, resulting in the formation of alcohols. The specific molecular targets and pathways involved depend on the type of reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Cyclohexyl (cyclohexyloxy)acetate can be compared with other similar compounds, such as:

This compound is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

51122-93-1

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

cyclohexyl 2-cyclohexyloxyacetate

InChI

InChI=1S/C14H24O3/c15-14(17-13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12/h12-13H,1-11H2

InChI Key

ZXLJTSMVNBLQBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OCC(=O)OC2CCCCC2

Origin of Product

United States

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